tert-Butyl-d9 4-Nitrophenyl Carbonate
CAS No.: 1190006-35-9
Cat. No.: VC0022393
Molecular Formula: C11H13NO5
Molecular Weight: 248.282
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190006-35-9 |
|---|---|
| Molecular Formula | C11H13NO5 |
| Molecular Weight | 248.282 |
| IUPAC Name | [1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] (4-nitrophenyl) carbonate |
| Standard InChI | InChI=1S/C11H13NO5/c1-11(2,3)17-10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3/i1D3,2D3,3D3 |
| Standard InChI Key | XNPGBDJTEBCMHA-GQALSZNTSA-N |
| SMILES | CC(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
tert-Butyl-d9 4-Nitrophenyl Carbonate is a chemical compound with the molecular formula C11H13NO5 and a molecular weight of approximately 248.28 g/mol . It is a deuterated derivative, where the tert-butyl group is fully deuterated, denoted by "d9." This compound is of interest in various chemical and biochemical applications due to its unique isotopic composition.
Synthesis and Applications
The synthesis of tert-Butyl-d9 4-Nitrophenyl Carbonate typically involves the reaction of a deuterated tert-butyl alcohol with 4-nitrophenyl chloroformate or a similar reagent. This compound can be used in various applications, including as a reagent in organic synthesis, particularly where isotopic labeling is required for analytical purposes.
Synthesis Overview
-
Starting Materials: Deuterated tert-butyl alcohol and 4-nitrophenyl chloroformate.
-
Reaction Conditions: Typically involves a base like pyridine or triethylamine in a solvent such as dichloromethane.
-
Product Isolation: Purification may involve chromatography or crystallization.
Applications Table
| Application | Description |
|---|---|
| Isotopic Labeling | Useful in NMR spectroscopy and mass spectrometry for tracing chemical reactions or identifying compounds. |
| Organic Synthesis | Acts as a reagent for synthesizing other deuterated compounds. |
| Biochemical Studies | Potential use in biochemical assays requiring isotopically labeled reagents. |
Availability and Suppliers
tert-Butyl-d9 4-Nitrophenyl Carbonate is available from specialized suppliers, such as Campro Scientific, which offers it in various quantities . The compound is typically sold in small quantities for research purposes.
Supplier Information
-
Supplier: Campro Scientific
-
Product Code: CS05-582_321
-
Quantity Options: 50 mg, 0.5 g
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume